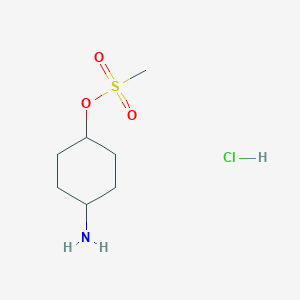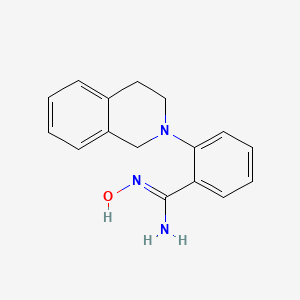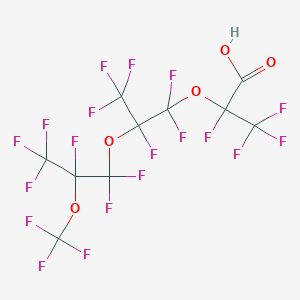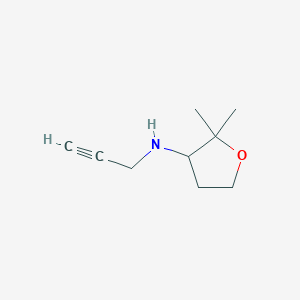![molecular formula C8H16N2O B15241197 1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)
1-Oxa-5,9-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-5,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structural framework that includes an oxygen atom and two nitrogen atoms within a spiro-fused bicyclic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oxa-5,9-diazaspiro[5.5]undecane can be synthesized through various methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.
Industrial Production Methods: The industrial production of this compound typically involves multi-step synthetic routes. For example, the olefin metathesis reaction using a Grubbs catalyst is a known method, although it is complex and expensive to reproduce . Optimization of these methods is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxa-5,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can yield alkanes or amines .
Aplicaciones Científicas De Investigación
1-Oxa-5,9-diazaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Oxa-5,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells.
Comparación Con Compuestos Similares
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but with different biological activities.
1,3-Dioxane-1,3-dithiane spiranes: These compounds have similar spirocyclic frameworks but contain different heteroatoms.
1-Oxa-4,9-diazaspiro[5.5]undecane: Another spirocyclic compound with dual receptor activity.
Uniqueness: 1-Oxa-5,9-diazaspiro[55]undecane is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic framework
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
1-oxa-5,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C8H16N2O/c1-4-10-8(11-7-1)2-5-9-6-3-8/h9-10H,1-7H2 |
Clave InChI |
BFFDXYMKUVXAPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2(CCNCC2)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


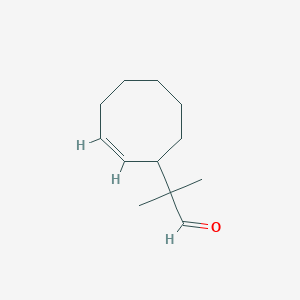
![11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)
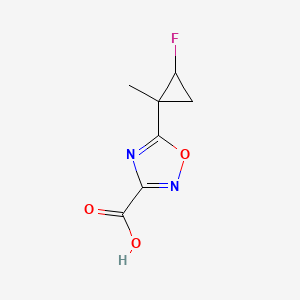

![5-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15241155.png)
![disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate](/img/structure/B15241157.png)
